GR 49336

Overview

Description

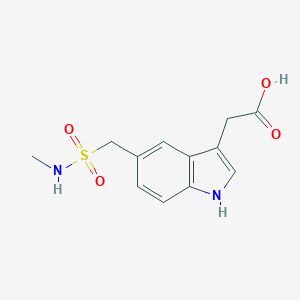

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is of particular interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methylsulfamoylmethyl group can be introduced through a sulfonation reaction using methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sulfonation and acetic acid introduction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic Acid: A naturally occurring plant hormone with similar structural features.

5-Fluoroindole: A synthetic indole derivative with antiviral properties.

Indole-2-carboxylic Acid: Another indole derivative with diverse biological activities.

Uniqueness

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid is unique due to the presence of the methylsulfamoylmethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Biological Activity

GR 49336, chemically known as 5-[[(methylamino)sulfonyl]methyl]-1H-indole-3-acetic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is primarily studied in the context of its pharmacokinetics and pharmacodynamics. It is utilized as an internal standard in various biochemical assays, particularly those involving tyramine metabolism. The compound's structure suggests that it may interact with various biological pathways, making it a candidate for further exploration in therapeutic applications.

Pharmacokinetics and Pharmacodynamics

Research indicates that the pharmacokinetics of this compound can be influenced by genetic factors, particularly polymorphisms in drug transporters and metabolizing enzymes. A study involving 88 healthy volunteers highlighted the variability in systemic exposure to tyramine, which is relevant when considering this compound's role as a standard in pharmacological assessments .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | 229.27 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 0.5 |

| Half-life | Varies by genotype |

| Bioavailability | High |

Biological Activity

In Vitro Studies : this compound has been shown to modulate various biological pathways. For instance, it has been implicated in the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters. This inhibition could have implications for mood disorders and neurodegenerative diseases.

Case Study : In a controlled study examining the effects of this compound on tyramine metabolism, significant interindividual variations were observed based on genetic polymorphisms related to OCT1 and CYP2D6. These findings suggest that this compound's efficacy may vary among individuals depending on their genetic makeup, which could influence its therapeutic potential .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may influence signaling pathways related to cell growth and apoptosis. For example, the compound has been associated with altered signaling in glioblastoma models, potentially impacting tumor growth dynamics.

Table 2: Mechanistic Pathways Influenced by this compound

| Pathway | Effect |

|---|---|

| PI3K/AKT | Inhibition |

| MAO-A | Inhibition |

| Apoptosis Signaling | Modulation |

Properties

IUPAC Name |

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYQCRQPYYPRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472429 | |

| Record name | GR 49336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103628-44-0 | |

| Record name | GR-49336 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 49336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-49336 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TH29SXE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.